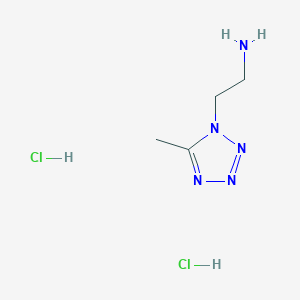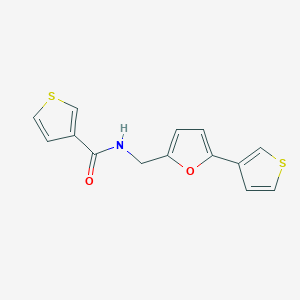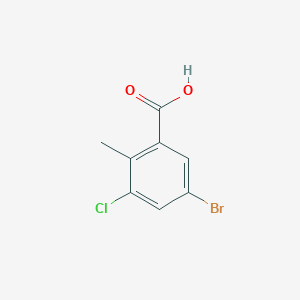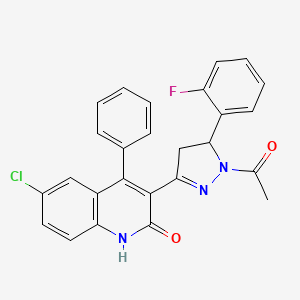
7-Fluoro-5-methoxy-1,2-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Fluorescent Probes and Sensing Applications
Tanaka et al. (2001) developed 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, which is applicable as a fluorescent probe for sensing magnesium and zinc cations. The probe's high sensitivity to pH and selectivity in metal cations are attributed to the high acidity of the fluorophenol moiety, showing its utility in biochemical sensing applications (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Anticancer Activity
Trapani et al. (2003) investigated the antitumor properties of a fluorinated benzothiazole analogue, demonstrating its selective antitumor effects and the importance of the aryl hydrocarbon receptor (AhR) signaling pathway in mediating its cytotoxicity (Trapani, Patel, Leong, Ciolino, Yeh, Hose, Trepel, Stevens, Sausville, & Loaiza-Pérez, 2003).
Photophysical Studies
Ihmels et al. (2005) introduced anthryl-substituted heterocycles, including benzoxazole derivatives, as acid-sensitive fluorescence probes. These probes show significant red-shifts of absorption and emission maxima upon protonation, highlighting their potential in pH-sensitive fluorescence applications (Ihmels, Meiswinkel, Mohrschladt, Otto, Waidelich, Towler, White, Albrecht, & Schnurpfeil, 2005).
Synthesis and Chemical Properties
Chen & Chen (2004) developed a novel method for the liquid-phase synthesis of substituted benzimidazoles, benzoxazoles, and benzothiazoles, demonstrating the versatility of these compounds in organic synthesis (Chen & Chen, 2004).
Nanomaterials and Solid-State Fluorescence
Ghodbane et al. (2012) explored the preparation of highly fluorescent nanofibers and microcrystals from 2-phenyl-benzoxazole derivatives. These materials exhibit strong blue light emission in the solid state, suggesting applications in fluorescent nanomaterials and bioimaging (Ghodbane, D'Altério, Saffon, McClenaghan, Scarpantonio, Jolinat, & Féry-Forgues, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
7-Fluoro-5-methoxy-1,2-benzoxazole is a type of benzoxazole derivative. Benzoxazole derivatives are known to interact with various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases . These targets are involved in the pathway of cancer formation and proliferation .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . It has been observed that this compound showed a dose-dependent inhibition of Erk and Akt phosphorylation in HuH7 cells .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in cancer formation and proliferation. The compound’s interaction with key enzymes and proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases can disrupt these pathways and inhibit the growth and proliferation of cancer cells .
Pharmacokinetics
It is known that the compound has a molecular weight of 16714 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of this compound is primarily the inhibition of cancer cell growth and proliferation. This is achieved through its interaction with key enzymes and proteins involved in cancer pathways, leading to a disruption in these pathways . In HuH7 cells, it has been observed to cause a dose-dependent inhibition of Erk and Akt phosphorylation .
properties
IUPAC Name |
7-fluoro-5-methoxy-1,2-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c1-11-6-2-5-4-10-12-8(5)7(9)3-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFZFDBGTLRKEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)F)ON=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2530103.png)



![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide](/img/structure/B2530107.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide](/img/structure/B2530108.png)


![7-phenyl-N-(3-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2530112.png)


![{4-[(4-Methoxyphenyl)amino]pteridin-2-yl}dimethylamine](/img/structure/B2530119.png)

